2-Hydroxy-1-phenylethyl acetate
Description
Its synthesis involves the reduction of 2-oxo-1-phenylethyl acetate using LiAlH₄, yielding a mixture of 1-phenylethane-1,2-diol and 2-hydroxy-1-phenylethyl acetate, which is isolated as a colorless oil . Key spectroscopic data include:
- ¹H NMR: Peaks at δ 7.39–7.29 (aromatic protons), 5.85 (CH), 3.88–3.81 (CH₂), 2.14 (CH₃), and 2.07 (OH) .
- ¹³C NMR: Signals at δ 170.8 (C=O), 137.2 (aromatic carbons), and 21.3 (CH₃) .
This compound serves as a chiral intermediate in organic synthesis, particularly in stereoselective reactions .
Properties
CAS No. |
10522-02-8 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
(2-hydroxy-1-phenylethyl) acetate |
InChI |
InChI=1S/C10H12O3/c1-8(12)13-10(7-11)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3 |
InChI Key |
LOLNQOPVHRAGHR-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CO)C1=CC=CC=C1 |
Canonical SMILES |
CC(=O)OC(CO)C1=CC=CC=C1 |
Other CAS No. |
25496-77-9 10522-02-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)
- Structure : Contains a phenyl group and an acetoacetate ester (C12H14O3).
- Molecular Weight : 206.24 g/mol (calculated).
- Applications : Used as a reference standard in pharmaceutical synthesis, particularly for precursors to amphetamines .
- Key Difference: The presence of a ketone group (acetoacetate) instead of a hydroxyl group alters reactivity, enabling participation in keto-enol tautomerism and condensation reactions .
Methyl 2-Phenylacetoacetate (CAS 16648-44-5)
Methyl 2-Hydroxyacetate (CAS 96-35-5)
2-(2-Hydroxyethoxy)ethyl Acetate (CAS 2093-20-1)
- Structure : Contains a polyethylene glycol-like chain (C6H12O4).
- Molecular Weight : 148.16 g/mol .
- Physical State : Likely a viscous liquid (common for glycol derivatives).
- Applications : Used in coatings or adhesives due to hydrophilic-lipophilic balance .
- Key Difference : The ether and hydroxyl groups enhance water solubility, contrasting with the hydrophobic phenyl group in 2-hydroxy-1-phenylethyl acetate .
Comparative Data Table
Critical Analysis of Functional Group Impact
- Hydroxyl Group : In this compound, the hydroxyl enables hydrogen bonding and participation in oxidation or protection reactions, unlike the inert phenyl group in acetoacetate analogs .
- Aromaticity : The phenyl group in this compound confers UV activity and lipophilicity, contrasting with the aliphatic 2-(2-hydroxyethoxy)ethyl acetate .
- Ester Variations : Methyl/ethyl esters influence volatility and steric effects; crystalline methyl derivatives (e.g., Methyl 2-phenylacetoacetate) offer stability for long-term storage .
Preparation Methods
Reaction Mechanism and Conditions
The acetylation of 2-phenylethanol with acetic anhydride (Ac₂O) in the presence of MDP proceeds via nucleophilic acyl substitution. MDP, a bifunctional catalyst, activates the carbonyl group of Ac₂O while stabilizing the transition state through hydrogen bonding. The reaction is conducted under solvent-free conditions at room temperature (25°C), minimizing energy consumption and byproduct formation. Key parameters include:
-
Catalyst loading : 1–10 mol% MDP relative to the substrate.
-
Molar ratio : 1.2 equivalents of Ac₂O per equivalent of 2-phenylethanol.
-
Reaction time : 2–6 hours, depending on catalyst concentration.
A study demonstrated that increasing MDP loading from 1% to 10% enhances yields from 24% to 97% within 2 hours (Table 1).
Table 1: Catalyst Loading vs. Yield in MDP-Catalyzed Acetylation
| MDP Loading (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 1 | 2 | 24 |
| 2.5 | 2 | 43 |
| 5 | 2 | 67 |
| 10 | 2 | 97 |
Catalyst Reusability and Environmental Impact
MDP exhibits exceptional recyclability due to its heterogeneous nature. After completion, the catalyst is filtered, washed with ethyl acetate, and reused without loss of activity. Five consecutive cycles showed consistent yields of 95–97% (Table 2). This reusability reduces waste and operational costs, aligning with green chemistry principles.
Table 2: Catalyst Reusability in Successive Reactions
| Cycle Number | Yield (%) |
|---|---|
| 1 | 97 |
| 2 | 96 |
| 3 | 95 |
| 4 | 95 |
| 5 | 95 |
Chemoselective Acetylation in Bifunctional Substrates
MDP enables selective acetylation of amino groups over hydroxyl groups in bifunctional substrates. For example, in compounds containing both –NH₂ and –OH moieties, MDP preferentially acetylates the amine at room temperature using 1 equivalent of Ac₂O. This selectivity arises from the higher nucleophilicity of amines compared to alcohols, avoiding protective group strategies.
Experimental Optimization and Workup
Procedure for MDP-Catalyzed Synthesis
-
Reaction Setup : Combine 2-phenylethanol (2.5 mmol), MDP (0.25 mmol), and Ac₂O (3.0 mmol) in a flask.
-
Stirring : Agitate at 25°C for 2 hours (monitor by TLC).
-
Quenching : Add cold water (10 mL) to terminate the reaction.
-
Extraction : Partition the mixture with ethyl acetate (2 × 10 mL), wash with saturated NaHCO₃ and brine, then dry over Na₂SO₄.
-
Isolation : Concentrate under reduced pressure to obtain the product as a colorless liquid.
Analytical Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ar–H), 5.10 (dd, J = 8.4 Hz, 1H, CH–OAc), 3.85 (d, J = 3.2 Hz, 2H, CH₂OH), 2.05 (s, 3H, OAc).
-
IR (neat): 3450 cm⁻¹ (O–H stretch), 1740 cm⁻¹ (C=O stretch).
Comparative Analysis of Alternative Methods
While MDP catalysis is predominant, other methods include:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-hydroxy-1-phenylethyl acetate, and how are reaction conditions optimized?
- Method : The compound is synthesized via esterification of 1-phenylethane-1,2-diol with acetic anhydride in dichloromethane, catalyzed by 4-(dimethylamino)pyridine (DMAP) at room temperature. Reaction optimization involves monitoring reaction time (e.g., overnight stirring) and stoichiometric ratios to maximize yield (14% reported in one protocol) . Purification typically employs column chromatography or distillation.
Q. How is this compound characterized structurally?
- Method :
- NMR Spectroscopy : H NMR (400 MHz, CDCl) shows peaks at δ 7.43–7.27 (m, 5H, aromatic), 5.85 (dd, J = 7.5, 4.1 Hz, 1H, CH-OAc), 3.88–3.81 (m, 2H, CH-OH), and 2.14 (s, 3H, OAc). C NMR confirms the ester carbonyl at δ 170.84 ppm and aromatic carbons at δ 137.15–126.57 ppm .
- GC-MS : Used to confirm molecular ion peaks and fragmentation patterns, ensuring purity and absence of side products .
Q. What safety protocols are critical when handling this compound in the lab?
- Method :
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste Disposal : Collect in designated containers for halogenated solvents, as the compound may react with strong oxidizers .
Advanced Research Questions
Q. How can enantiomeric purity be achieved in the synthesis of chiral derivatives of this compound?
- Method : Chiral resolution techniques, such as using (R)- or (S)-configured precursors (e.g., (R)-1-(2-hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one), combined with asymmetric catalysis (e.g., chiral Lewis acids). Enantiomeric excess is verified via chiral HPLC or polarimetry .
Q. How do researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or GC-MS fragments)?
- Method :
- Cross-Validation : Compare H/C NMR with computational predictions (DFT calculations) to confirm assignments.
- Solvent Effects : Re-run NMR in deuterated solvents (e.g., CDCl vs. DMSO-d) to assess hydrogen bonding or aggregation artifacts .
- Isomer Analysis : Use 2D NMR (COSY, HSQC) to distinguish regioisomers or diastereomers .
Q. What strategies optimize reaction yields for derivatives like 2-(2-oxopyrrolidinyl)-1-phenylethyl acetate?
- Method :
- Catalyst Screening : Test DMAP vs. other acyl transfer catalysts (e.g., pyridine derivatives).
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acetylation.
- In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress .
Q. How are isomeric mixtures (e.g., diastereomers) analyzed and separated during synthesis?
- Method :
- Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation.
- Crystallography : Recrystallize in non-polar solvents (hexane/ethyl acetate) to isolate dominant isomers. Single-crystal X-ray diffraction (using SHELX programs) can confirm absolute configuration .
Methodological Notes
- Spectral Data Interpretation : Always reference internal standards (e.g., TMS for NMR) and validate against literature (e.g., PubChem or RSC Advances supplementary data) .
- Synthetic Reproducibility : Document batch-specific variations (e.g., purity ≥98% via HPLC) and storage conditions (-20°C for stability) .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste management and synthetic precursor regulations (e.g., forensic applications require DEA compliance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
